N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide

Description

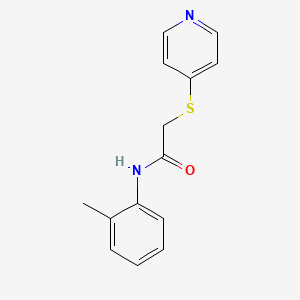

Chemical Structure and Properties N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide (CAS: 771487-57-1) is a sulfur-containing acetamide derivative featuring a 2-methylphenyl group attached to the nitrogen of the acetamide backbone and a pyridin-4-ylsulfanyl substituent at the second carbon position. Its molecular formula is $ C{14}H{14}N_2OS $, with a molecular weight of 274.34 g/mol.

This compound is part of a broader class of sulfanylacetamide derivatives, which are often studied for their pharmacological properties, including enzyme inhibition and receptor modulation. The pyridinyl group enhances solubility in polar solvents, while the methylphenyl group contributes to lipophilicity, balancing bioavailability .

Properties

CAS No. |

771487-57-1 |

|---|---|

Molecular Formula |

C14H14N2OS |

Molecular Weight |

258.34 g/mol |

IUPAC Name |

N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide |

InChI |

InChI=1S/C14H14N2OS/c1-11-4-2-3-5-13(11)16-14(17)10-18-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

QIJRGPPWVWPULN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=CC=NC=C2 |

solubility |

36 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide, a compound belonging to the class of acetamides, has gained attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a 2-methylphenyl group linked to a pyridin-4-ylsulfanyl moiety through an acetamide linkage. Its molecular formula is with a molecular weight of approximately 258.34 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions, allowing for the introduction of functional groups that enhance its biological properties. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Properties : The compound has been shown to interact with various biological targets, potentially inhibiting the activity of specific enzymes or receptors .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antiproliferative Activity : Preliminary assays indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to form hydrophobic interactions and hydrogen bonds with biological macromolecules. These interactions are crucial for modulating enzyme functions or receptor activities .

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits enzyme activity | |

| Anti-inflammatory | Reduces TNF-α and IL-6 production | |

| Antiproliferative | Inhibits cancer cell proliferation |

Case Studies

A relevant study demonstrated that this compound effectively reduced the viability of certain cancer cell lines in vitro. The compound's IC50 values indicated a promising level of potency compared to established chemotherapeutic agents .

Further investigations into its anti-inflammatory properties revealed that doses of 50 µg/mL significantly inhibited lymphocyte proliferation and pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMC) cultures .

Future Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these interactions is essential for optimizing its efficacy and therapeutic potential. Additionally, further studies are needed to explore its pharmacokinetics and safety profile before clinical applications can be considered.

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development

N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide has been identified as a lead compound for developing new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential use in treating infections. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for bacterial survival.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

-

Antibacterial Efficacy

- A study evaluated the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, highlighting its potential as an alternative treatment option.

-

Anti-inflammatory Properties

- In vitro studies demonstrated that this compound can modulate inflammatory pathways, reducing cytokine release in human cell lines. This suggests its potential use in treating inflammatory diseases.

-

Cancer Research

- Preliminary findings suggest that the compound may inhibit cancer cell proliferation in various cancer types, including breast and colon cancer. Further investigations are required to elucidate its mechanisms and therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide | Chlorinated methylphenyl and pyridine | Antimicrobial effects |

| N-(5-fluoro-2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide | Fluorinated methylphenyl and pyridine | Investigated for similar antimicrobial properties |

| N-(4-methylphenyl)-2-pyridin-4-ylsulfanylacetamide | Methyl-substituted phenyl and pyridine | Explored for anti-inflammatory activity |

Future Research Directions

Given its promising biological activities, future research should focus on:

- Mechanistic Studies : Understanding the specific interactions between this compound and its biological targets.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(2-methylphenyl)-2-pyridin-4-ylsulfanylacetamide include derivatives with modified aromatic substituents, heterocyclic systems, or altered sulfur-containing moieties. Below is a comparative analysis based on structural features, computational studies, and inferred pharmacological relevance.

Table 1: Structural Comparison of Sulfanylacetamide Derivatives

Key Differences and Implications

Heterocyclic Modifications: The reference compound (771487-57-1) employs a pyridine ring, which is simpler and less sterically hindered compared to triazole-containing analogs like 618415-88-6 and 727718-65-2. Triazole rings enhance hydrogen-bonding capacity and metabolic stability but may reduce solubility due to increased hydrophobicity .

Substituent Effects :

- The 2-methylphenyl group in 771487-57-1 provides moderate steric bulk, whereas analogs with biphenyl (e.g., 618415-88-6) or propan-2-yl-aniline (727718-65-2) groups exhibit enhanced lipophilicity. This could influence membrane permeability and pharmacokinetic profiles .

- Sulfanyl (thioether) linkages in all compounds contribute to redox activity, but the pyridinyl sulfur in 771487-57-1 may confer distinct electronic effects compared to triazolyl-sulfanyl groups in analogs .

Biological Activity: While 771487-57-1 lacks direct pharmacological data in the provided evidence, its triazole-containing analogs (e.g., 618415-88-6) show documented antimicrobial and anticancer activity in preliminary assays, attributed to their ability to disrupt microbial cell walls or inhibit tubulin polymerization . The amino-triazole substituent in 727718-65-2 enhances interactions with polar residues in enzyme active sites, as modeled using Colle-Salvetti correlation-energy methods .

Computational and Experimental Insights

- DFT Studies : Becke’s hybrid functional (B3LYP) has been applied to sulfanylacetamide derivatives to predict thermodynamic stability and electronic properties. For 771487-57-1, calculations suggest a dipole moment of ~4.2 D, indicating moderate polarity, while triazole analogs show higher dipole moments (~5.8 D) due to additional heteroatoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.